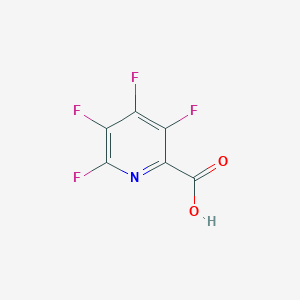

3,4,5,6-Tetrafluoropicolinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

3,4,5,6-tetrafluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF4NO2/c7-1-2(8)4(6(12)13)11-5(10)3(1)9/h(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHNXDMQWXDDMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90634999 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21550-66-3 | |

| Record name | 3,4,5,6-Tetrafluoropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90634999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4,5,6 Tetrafluoropicolinic Acid

Established Synthetic Routes and Strategies

Direct, single-step syntheses of 3,4,5,6-tetrafluoropicolinic acid are not prominently described in the scientific literature. Instead, its preparation is approached through multi-step sequences, primarily involving the construction of a suitable precursor followed by functional group transformations.

Halogenation and Fluorination Approaches

A plausible and widely utilized strategy for the synthesis of fluoroaromatic compounds is the halogen exchange (Halex) reaction. This method involves the substitution of chloro or bromo substituents with fluoro groups using a fluoride (B91410) salt. In the context of this compound, this would entail the synthesis of a tetrachlorinated precursor, followed by fluorination.

A noteworthy study on the Halex reaction of a closely related compound, tetrachloropicolinonitrile, provides strong evidence for the feasibility of this approach. figshare.com The research demonstrated that the chlorine atoms on the pyridine (B92270) ring could be sequentially replaced by fluorine atoms. This suggests that 3,4,5,6-tetrachloropicolinic acid can serve as a viable precursor for its tetrafluorinated counterpart. The Halex reaction is typically carried out using alkali metal fluorides, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or sulfolane (B150427). The presence of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, is often crucial to enhance the solubility and reactivity of the fluoride salt. researchgate.netacsgcipr.org

The general mechanism for the Halex reaction is a nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the nitrogen atom and the other halogen atoms on the pyridine ring activates the carbon-chlorine bonds towards nucleophilic attack by the fluoride ion.

Direct C-H fluorination of pyridine and diazine rings using reagents like silver(II) fluoride (AgF₂) has emerged as a modern technique for the synthesis of fluorinated heterocycles. rsc.org However, the application of this method to a substrate already bearing a carboxylic acid group and multiple halogen atoms would likely face challenges in terms of selectivity and reactivity, and is therefore a more speculative approach for this specific target molecule.

Precursor Chemistry and Starting Materials for this compound Synthesis

The most logical and well-documented precursor for the synthesis of this compound is 3,4,5,6-tetrachloropicolinic acid . scbt.comnih.gov The synthesis of this tetrachlorinated precursor has been described in the literature. One method involves the diazotization of an aminotrichloropicolinic acid, followed by a Sandmeyer-type chlorination. google.com For example, a process has been detailed that uses waste residue from the production of the herbicide Picloram, which contains aminopicolinic acid isomers, as a starting material. google.com This material is subjected to diazotization with a nitrite (B80452) salt in a strong acid, followed by reaction with a chlorine source to yield 3,4,5,6-tetrachloropyridine-2-carboxylic acid. google.com

Another approach to a related precursor, 4,5,6-trichloropicolinic acid, involves the chlorination of 5,6-dichloropyridine-2-carboxylate-N-oxide. google.com

Reaction Conditions and Optimization in this compound Synthesis

The optimization of reaction conditions is critical for achieving a high yield and purity of the final product. For the key Halex fluorination step, several parameters must be carefully controlled:

Fluorinating Agent: Anhydrous potassium fluoride is a common and cost-effective choice. Spray-dried KF can offer higher reactivity due to its larger surface area. researchgate.net Cesium fluoride is more reactive but also more expensive. The use of anhydrous tetraalkylammonium fluoride salts can allow for lower reaction temperatures. acsgcipr.org

Solvent: High-boiling polar aprotic solvents such as DMSO, DMF, or sulfolane are typically required to facilitate the reaction, which often necessitates elevated temperatures.

Catalyst: Phase-transfer catalysts like tetraphenylphosphonium (B101447) bromide or tetrabutylammonium (B224687) chloride are often essential to increase the effective concentration of the fluoride ion in the organic phase. figshare.comresearchgate.net

Temperature: The Halex reaction on deactivated aromatic rings usually requires high temperatures, often in the range of 150-250 °C. The optimal temperature will depend on the specific substrate, fluorinating agent, and solvent system.

Reaction Time: The reaction progress should be monitored, for example by gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the optimal reaction time and avoid the formation of byproducts.

A study on the Halex reaction of tetrachloropicolinonitrile provides a relevant example of reaction conditions. The reaction was carried out using KF in a polar aprotic solvent at elevated temperatures, leading to a mixture of chlorofluoropicolinonitriles. figshare.com This indicates that achieving complete fluorination to the tetrafluoro-substituted product may require forcing conditions and careful optimization.

The table below summarizes typical conditions for Halex fluorination reactions.

| Parameter | Condition | Rationale |

| Fluorinating Agent | Spray-dried KF, CsF, TBAF | KF is cost-effective; CsF is more reactive; TBAF allows lower temperatures. |

| Solvent | DMSO, DMF, Sulfolane | High-boiling polar aprotic solvents are needed to dissolve reactants and reach necessary temperatures. |

| Catalyst | Tetrabutylammonium or Tetraphenylphosphonium salts | Phase-transfer catalysts increase the solubility and reactivity of the fluoride salt. |

| Temperature | 150-250 °C | High temperatures are typically required to overcome the activation energy for the SNAr reaction on deactivated rings. |

Green Chemistry Principles in Synthetic Approaches to this compound

Applying green chemistry principles to the synthesis of highly functionalized molecules like this compound is an important consideration for sustainable chemical manufacturing.

Use of Safer Solvents: Traditional Halex reactions often employ high-boiling, toxic solvents like DMSO and DMF. Research into greener alternatives is ongoing. In some cases, solvent-free conditions using a phase-transfer catalyst have been shown to be effective for Halex reactions, which would be a significant improvement. researchgate.net Mechanochemical methods, where reactions are carried out in a ball mill in the absence of bulk solvents, are also emerging as a greener alternative for nucleophilic aromatic fluorination. rsc.org

Catalysis: The use of phase-transfer catalysts is a key principle of green chemistry as it can enhance reaction rates and reduce the need for harsh conditions. The ability to recycle the catalyst would further improve the green credentials of the process.

Waste Reduction: The synthesis of 3,4,5,6-tetrachloropicolinic acid from industrial waste streams, as described in one patent, is an excellent example of waste valorization. google.com In the Halex fluorination of tetrachloropicolinonitrile, the potential to recycle the main byproduct, tetrafluoropicolinonitrile, has been explored, which is a key strategy for waste reduction. figshare.com

Energy Efficiency: The high temperatures often required for Halex reactions contribute to a high energy demand. The development of more active catalysts or the use of microwave irradiation could potentially lower the reaction temperature and time, leading to energy savings. google.com

The table below outlines some green chemistry considerations for the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Utilizing waste streams for precursor synthesis. |

| Atom Economy | Optimizing the stoichiometry of the Halex reaction. |

| Less Hazardous Chemical Syntheses | Exploring alternatives to hazardous solvents like DMSO and DMF. |

| Designing Safer Chemicals | The final product itself is a highly functionalized molecule with specific applications. |

| Safer Solvents and Auxiliaries | Investigating solvent-free or mechanochemical approaches. |

| Design for Energy Efficiency | Developing catalysts that allow for lower reaction temperatures. |

| Use of Renewable Feedstocks | Not directly applicable in the currently proposed routes. |

| Reduce Derivatives | The proposed route is relatively direct from the tetrachlorinated precursor. |

| Catalysis | Employing and recycling phase-transfer catalysts. |

| Design for Degradation | The environmental fate of the final product would require separate investigation. |

| Real-time analysis for Pollution Prevention | In-process monitoring (e.g., by HPLC) to optimize reaction conditions and minimize byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Careful handling of high-temperature reactions and potentially hazardous reagents. |

Reactivity and Mechanistic Studies of 3,4,5,6 Tetrafluoropicolinic Acid

Reactions at the Pyridine (B92270) Nitrogen Atom

The nitrogen atom in the pyridine ring of 3,4,5,6-tetrafluoropicolinic acid is generally less reactive towards electrophiles compared to pyridine itself. This is due to the strong electron-withdrawing inductive effect of the four fluorine atoms, which reduces the electron density on the nitrogen. However, under specific conditions, reactions at the nitrogen can be achieved.

N-Oxidation: The formation of N-oxides from electron-deficient pyridines, such as those bearing multiple fluorine substituents, typically requires strong oxidizing agents. researchgate.netrsc.org For instance, the use of a mixture of hydrogen peroxide and a strong acid like trifluoroacetic acid or the in situ generation of a potent peracid from reagents like trifluoromethanesulfonic anhydride (B1165640) and sodium percarbonate can facilitate the N-oxidation of highly electron-deficient pyridines. researchgate.netrsc.org The reaction of 3-substituted pyridines with m-chloroperoxybenzoic acid (m-CPBA) has also been shown to yield the corresponding N-oxides. arkat-usa.org

N-Alkylation: N-alkylation of pyridine derivatives can be achieved using various alkylating agents. For instance, N-alkylation of 3-pyridine boronic acid has been accomplished using alkyl triflates under microwave irradiation. researchgate.net This method offers a rapid and efficient route to N-alkylated pyridinium (B92312) salts. researchgate.net Similarly, N-alkylated 3,4-dihydroisoquinolinones can be synthesized through N-alkylation followed by oxidation. rsc.org While specific studies on the N-alkylation of this compound are not prevalent, these general methods for N-alkylation of substituted pyridines could potentially be adapted.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a key functional handle for various transformations.

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method. masterorganicchemistry.commasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using the alcohol as a solvent can drive it towards the ester product. masterorganicchemistry.com Various acid catalysts, including sulfuric acid and tosic acid, can be employed. masterorganicchemistry.com Intramolecular Fischer esterification can also lead to the formation of cyclic esters known as lactones. masterorganicchemistry.com Other methods for esterification include the use of dehydrating agents or activating the carboxylic acid. organic-chemistry.org

Amide Formation: Amides are typically synthesized from more reactive carboxylic acid derivatives like acid chlorides or anhydrides. libretexts.orgmasterorganicchemistry.com Direct amide formation from a carboxylic acid and an amine is generally not practical without strong heating or activation of the acid. libretexts.orgrsc.org Coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) can be used to facilitate amide bond formation under milder conditions. masterorganicchemistry.com Alternatively, the carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl2) before reacting with an amine. masterorganicchemistry.com

Decarboxylation: The removal of the carboxylic acid group (decarboxylation) from aromatic carboxylic acids can be achieved under various conditions. For some fluorinated phthalic acids, decarboxylation has been reported to occur by heating in a polar aprotic solvent like dimethylformamide. googleapis.com The decarboxylation of certain aromatic carboxylic acids can be catalyzed by metal salts or occur under high temperatures in water. googleapis.com Studies on the decarboxylation of 1,2,3,4-tetrahydro-beta-carboline-1-carboxylic acids have shown that it can be catalyzed by pyridoxal-5'-phosphate under physiological conditions. nih.gov

Reactions Mediated by Fluorine Substituents

The fluorine atoms on the pyridine ring are susceptible to nucleophilic substitution, a characteristic feature of polyfluoroaromatic compounds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the fluorine atoms and the pyridine nitrogen makes the aromatic ring highly electrophilic and prone to attack by nucleophiles. researchgate.netwikipedia.orgmasterorganicchemistry.com Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for functionalizing such electron-deficient aromatic systems. wikipedia.orgnih.gov The reaction generally proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. nih.gov The regioselectivity of the substitution is influenced by the position of the substituents on the ring. In pentafluorophenyl compounds, substitution often occurs at the para-position to the activating group. nih.gov A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the fluorine atoms. researchgate.net For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes nucleophilic aromatic substitution of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The reactivity of the tetrafluoropyridine ring towards substitution is dominated by nucleophilic attack due to its electron-deficient nature.

Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on a highly deactivated ring like this compound is generally very difficult. uci.edumasterorganicchemistry.comlibretexts.org The strong deactivating effect of the four fluorine atoms and the carboxyl group makes the ring highly electron-poor and thus unreactive towards electrophiles. uci.eduyoutube.com Electrophilic aromatic substitution typically requires electron-rich aromatic rings. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): As discussed in section 3.3, nucleophilic aromatic substitution is the predominant reaction pathway. wikipedia.orgmasterorganicchemistry.com The fluorine atoms, being good leaving groups, are readily displaced by nucleophiles. The pyridine nitrogen atom helps to stabilize the negative charge in the Meisenheimer intermediate, particularly when the attack is at the ortho or para positions. wikipedia.org

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of reactions involving this compound are influenced by the electronic effects of the substituents.

Reaction Kinetics: The rate of nucleophilic aromatic substitution reactions is significantly influenced by the nature of the nucleophile, the leaving group, and the substituents on the aromatic ring. nih.gov For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The presence of multiple electron-withdrawing fluorine atoms accelerates the reaction by stabilizing the negatively charged intermediate. masterorganicchemistry.com In some cases, particularly with highly reactive nucleophiles, the reaction may proceed through a concerted mechanism, avoiding a high-energy intermediate. nih.govnih.gov

Thermodynamic Considerations: The decarboxylation of aromatic acids is generally an exergonic reaction, favored by an increase in entropy. nih.gov The stability of the resulting carbanion intermediate plays a crucial role in the thermodynamics of the reaction. The electron-withdrawing fluorine atoms would be expected to stabilize the negative charge that develops upon decarboxylation. For proton transfer reactions, such as those that can occur with the carboxylic acid group, external electric fields can significantly influence the reaction barriers. mdpi.com

Proposed Reaction Mechanisms

The mechanisms of the key reactions of this compound are generally consistent with established principles of organic chemistry.

Nucleophilic Aromatic Substitution (SNAr): The most common mechanism for SNAr reactions is the two-step addition-elimination pathway. wikipedia.orgnih.gov

Addition: The nucleophile attacks the carbon atom bearing a fluorine atom, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex.

Elimination: The leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored. In some instances, a concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously, has been proposed. nih.govnih.gov

Fischer Esterification: The mechanism of Fischer esterification involves a series of protonation and deprotonation steps in equilibrium. masterorganicchemistry.commasterorganicchemistry.com

Protonation of the carbonyl oxygen of the carboxylic acid to activate it towards nucleophilic attack.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton transfer from the alcohol-derived hydroxyl group to one of the original hydroxyl groups.

Elimination of water as a leaving group.

Deprotonation of the resulting protonated ester to give the final product. masterorganicchemistry.commasterorganicchemistry.com

Amide Formation (via Acid Chloride): When an amide is formed from an acid chloride, the mechanism is a nucleophilic acyl substitution. masterorganicchemistry.com

The amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acid chloride.

A tetrahedral intermediate is formed.

The chloride ion is eliminated as a leaving group, and a proton is lost from the nitrogen to form the stable amide.

Synthesis and Characterization of 3,4,5,6 Tetrafluoropicolinic Acid Derivatives

Design Principles for Novel Derivatives

The design of novel derivatives of 3,4,5,6-tetrafluoropicolinic acid is primarily guided by the principles of medicinal chemistry and materials science, leveraging the unique properties imparted by the highly fluorinated pyridine (B92270) ring. The electron-withdrawing nature of the four fluorine atoms significantly influences the electronic properties of the picolinic acid scaffold, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone for the design of new molecules.

Key design considerations include:

Modulation of Physicochemical Properties: The incorporation of fluorine atoms generally increases lipophilicity, metabolic stability, and binding affinity of molecules to biological targets. By designing derivatives of this compound, researchers can fine-tune these properties for specific applications.

Bioisosteric Replacement: The picolinic acid moiety itself is a well-known chelating agent and can be found in various biologically active compounds. The tetrafluorinated version can be envisioned as a bioisostere of other substituted picolinic acids, potentially offering improved efficacy or a different pharmacological profile.

Platform for Conjugation: The reactivity of the tetrafluoropyridine ring allows for the regioselective introduction of various functional groups. This makes this compound a versatile platform for the development of bioconjugates, such as antibody-drug conjugates or targeted imaging agents. The carboxylic acid functionality provides a convenient handle for amide or ester formation, while the fluorinated ring offers sites for the attachment of other moieties.

Radiolabeling Applications: The high reactivity of the C-F bonds towards nucleophilic substitution makes the this compound scaffold a prime candidate for the introduction of fluorine-18 (B77423) (¹⁸F), a positron-emitting radionuclide widely used in Positron Emission Tomography (PET). The design of prosthetic groups based on this scaffold allows for the efficient radiolabeling of biomolecules. nih.govnih.gov

Synthetic Strategies for Fluorinated Picolinate (B1231196) Esters and Amides

The synthesis of esters and amides from this compound follows standard organic chemistry protocols, primarily involving the activation of the carboxylic acid group.

Ester Synthesis:

Fluorinated picolinate esters can be prepared through several methods:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. While effective, the equilibrium nature of the reaction may require the removal of water to drive it to completion.

Alkylation of Carboxylate Salts: The carboxylate salt of this compound, formed by deprotonation with a suitable base, can be reacted with an alkyl halide to yield the corresponding ester.

Coupling Agent-Mediated Esterification: More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC) are used to activate the carboxylic acid, facilitating its reaction with an alcohol. This method is often preferred for its mild reaction conditions and high yields. For instance, the synthesis of 2,3,5,6-tetrafluorophenyl 6-chloronicotinate is achieved by reacting 6-chloronicotinic acid with 2,3,5,6-tetrafluorophenol (B1216870) using DCC as a coupling agent. researchgate.net

Amide Synthesis:

The formation of amides from this compound and an amine is a robust and widely used transformation.

Activation of the Carboxylic Acid: Similar to ester synthesis, the carboxylic acid is typically activated first to facilitate amide bond formation. Common methods include:

Conversion to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acid chloride readily reacts with amines to form the amide. nih.gov

Use of peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). These reagents generate an active ester in situ, which then reacts with the amine. This approach is particularly useful for the synthesis of complex amides and peptides due to its mild conditions and suppression of side reactions.

The general synthetic schemes for the preparation of esters and amides of this compound are depicted below:

| Product Type | Reagents and Conditions | General Reaction |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | R-COOH + R'-OH ⇌ R-COOR' + H₂O |

| Ester | Alkyl Halide, Base (e.g., K₂CO₃) | R-COO⁻K⁺ + R'-X → R-COOR' + KX |

| Ester | Alcohol, Coupling Agent (e.g., DCC) | R-COOH + R'-OH + DCC → R-COOR' + DCU |

| Amide | SOCl₂ or (COCl)₂, then Amine | R-COOH → R-COCl + R'₂NH → R-CONR'₂ |

| Amide | Amine, Coupling Agent (e.g., HATU) | R-COOH + R'₂NH + HATU → R-CONR'₂ |

Functionalization of the Pyridine Ring

The perfluorinated nature of the pyridine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of fluorine atoms with a variety of nucleophiles, providing a powerful tool for the synthesis of a diverse range of derivatives. nih.gov

The regioselectivity of the substitution is dictated by the electronic effects of the ring nitrogen and the carboxylic acid group. Generally, the positions para (C4) and ortho (C6 and C2) to the nitrogen atom are the most activated towards nucleophilic attack. The presence of the carboxyl group at the C2 position further influences the reactivity of the adjacent fluorine atoms.

Common nucleophiles used for the functionalization of perfluoropyridines include:

O-Nucleophiles: Alkoxides and phenoxides react readily to form ethers.

N-Nucleophiles: Amines, anilines, and azides can be introduced to form amino-pyridines and azido-pyridines, respectively.

S-Nucleophiles: Thiols and thiophenols react to yield thioethers.

C-Nucleophiles: Carbanions, such as those derived from malonates or organometallic reagents, can be used to form new carbon-carbon bonds.

Conjugation with Biomolecules and Other Active Moieties (e.g., as prosthetic groups for radiolabeling)

The unique reactivity of this compound and its derivatives makes them excellent candidates for conjugation to biomolecules and other active moieties. This is particularly relevant in the field of radiopharmaceutical chemistry for PET imaging.

The strategy often involves the use of a "prosthetic group," which is a small molecule that is first radiolabeled with a positron-emitting isotope, typically fluorine-18, and then conjugated to a larger biomolecule such as a peptide, antibody, or small molecule drug. The this compound scaffold is well-suited for this purpose.

A notable example is the development of 2,3,5,6-tetrafluorophenyl 6-[¹⁸F]fluoronicotinate ([¹⁸F]F-Py-TFP) as a prosthetic group for labeling biomolecules. nih.gov The precursor for this synthesis is N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate. nih.govresearchgate.net In this system, the trimethylammonium group acts as an excellent leaving group for nucleophilic aromatic substitution with [¹⁸F]fluoride. The resulting [¹⁸F]-labeled tetrafluorophenyl ester is a highly reactive acylating agent that can readily react with primary and secondary amines on a biomolecule to form a stable amide bond.

The conjugation process typically involves two steps:

Radiolabeling: The precursor is reacted with [¹⁸F]fluoride to produce the radiolabeled prosthetic group. The high reactivity of the perfluorinated ring allows this reaction to proceed under mild conditions with high efficiency.

Conjugation: The purified radiolabeled prosthetic group is then incubated with the biomolecule of interest. The activated ester of the prosthetic group reacts with a nucleophilic residue on the biomolecule (e.g., the ε-amino group of a lysine (B10760008) residue) to form a covalent bond.

This approach has been successfully used to label peptides, such as those containing the RGD sequence for imaging integrin αvβ3 expression in tumors. nih.gov The resulting radiolabeled biomolecules can then be used for in vivo PET imaging to visualize and quantify biological processes at the molecular level.

Stereochemical Aspects of Derivative Synthesis

The synthesis of derivatives of this compound can involve the creation of new stereocenters, making stereochemical control an important consideration. The stereochemistry can be introduced in several ways:

From Chiral Precursors: If the alcohol or amine used in the synthesis of esters or amides is chiral, the resulting product will be a diastereomer or a single enantiomer, depending on the nature of the starting materials. For example, the reaction of this compound with a chiral amino acid ester would result in a diastereomeric product.

Asymmetric Synthesis: Stereocenters can be introduced through asymmetric reactions. For instance, the reduction of a ketone derivative of a 3,4,5,6-tetrafluoropicolinoyl compound using a chiral reducing agent could lead to the formation of a chiral alcohol with high enantiomeric excess.

Resolution of Racemates: If a racemic mixture of a derivative is synthesized, it can be resolved into its constituent enantiomers using various techniques, such as chiral chromatography or crystallization with a chiral resolving agent.

In the context of drug development and molecular imaging, controlling the stereochemistry is often crucial, as different stereoisomers can exhibit vastly different biological activities and pharmacokinetic properties. Therefore, the development of stereoselective synthetic methods for derivatives of this compound is an active area of research. For example, the stereoselective synthesis of fluorinated β-amino acids has been achieved through the reduction of chiral β-enamino esters, where the stereochemical outcome is controlled by a chiral auxiliary. nih.gov Similar principles can be applied to the synthesis of derivatives of this compound.

Applications of 3,4,5,6 Tetrafluoropicolinic Acid and Its Derivatives in Academic Research

Role as a Key Synthetic Building Block in Organic Chemistry

In the realm of organic synthesis, 3,4,5,6-tetrafluoropicolinic acid serves as a crucial building block. bldpharm.com Its classification as a heterocyclic building block, specifically a fluorinated pyridine (B92270), underscores its utility in constructing more complex molecular architectures. bldpharm.comsrdorganics.com The presence of the carboxylic acid and the highly fluorinated pyridine ring allows for a variety of chemical transformations.

The reactivity of the tetrafluoropyridine ring enables nucleophilic aromatic substitution reactions, where one or more fluorine atoms can be displaced by other functional groups. This provides a pathway to a diverse range of substituted pyridine derivatives. The carboxylic acid group, on the other hand, can undergo standard transformations such as esterification and amidation, further expanding the synthetic possibilities. This dual reactivity makes it a valuable precursor for creating novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. mdpi.com

Utilization in Medicinal Chemistry Research

The unique properties of this compound and its derivatives have garnered significant interest in medicinal chemistry for the development of new therapeutic agents.

Fluorinated organic molecules often exhibit enhanced metabolic stability and improved pharmacokinetic properties. This principle is leveraged in the design of new drugs. While direct examples of this compound as a final drug are not the focus, its role as a precursor is significant. For instance, the synthesis of various quinolone derivatives, a class of compounds known for their antibacterial activity, often involves fluorinated building blocks. researchgate.net The incorporation of fluorine atoms can modulate the biological activity of these compounds.

Research in this area often involves the synthesis of libraries of related compounds to explore structure-activity relationships. For example, derivatives of 1,3,6-trisubstituted-4-oxo-1,4-dihydroquinoline-2-carboxylic acid have been synthesized and evaluated as endothelin receptor antagonists, which are targets for diseases like pulmonary arterial hypertension. nih.gov Similarly, the synthesis of 3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-1H-quinolin-2-ones has led to the identification of new VEGFR-2 kinase inhibitors, which are important in cancer therapy. nih.gov The tetrahydroquinoline scaffold itself is considered a "privileged scaffold" due to its prevalence in biologically active compounds. nih.gov

In the field of medicinal chemistry, the design and synthesis of ligands that can selectively bind to biological targets like proteins and enzymes are of paramount importance. The rigid structure and electronic properties of the tetrafluoropyridine core make this compound an attractive scaffold for ligand development.

The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can contribute to the binding affinity and selectivity of a ligand for its target. Researchers can systematically modify the picolinic acid structure to optimize these interactions and achieve the desired biological effect. For example, various polycarboxylic acids are used as ligands to create structurally diverse metal-organic frameworks (MOFs). rsc.org

Application in Materials Science Research

The application of this compound and its derivatives extends into the field of materials science. The unique electronic and structural features of this compound make it a valuable component in the design of novel materials with specific properties.

One area of interest is the development of metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic ligand is crucial in determining the structure and properties of the resulting MOF. Polycarboxylic acids, including derivatives of picolinic acid, are often employed as ligands in the synthesis of MOFs. rsc.org The fluorinated nature of this compound can influence the framework's stability, porosity, and electronic properties. For instance, the synthesis of coordination polymers using 3,3′,5,5′-azobenzenetetracarboxylic acid has been explored. rsc.org

Use in Agrochemical Research and Development (as a research precursor for active ingredients)

In agrochemical research, there is a continuous effort to develop new and more effective herbicides, insecticides, and fungicides. Fluorinated compounds often play a significant role in this area due to their enhanced biological activity and stability. While specific commercial agrochemicals based directly on this compound are not detailed, its role as a research precursor is notable.

The tetrafluoropyridine moiety can be incorporated into larger molecules to create novel active ingredients. The fluorine atoms can influence the compound's mode of action, environmental persistence, and selectivity towards target organisms. The development of new agrochemicals often involves the synthesis and screening of a large number of candidate molecules, and versatile building blocks like this compound are essential for this process.

Radiopharmaceutical Labeling Strategies with Fluorine-18 (B77423) using this compound Based Prosthetic Groups

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the use of radiotracers labeled with positron-emitting isotopes, with fluorine-18 being one of the most widely used. nih.gov The development of efficient methods for incorporating fluorine-18 into biomolecules is a key area of research in radiopharmacy.

Prosthetic groups are small molecules that are first radiolabeled with fluorine-18 and then conjugated to a larger biomolecule, such as a peptide or protein. This indirect labeling strategy is often necessary for complex biomolecules that cannot withstand the harsh conditions of direct fluorination. nih.gov

Analytical Methodologies for the Characterization and Quantification of 3,4,5,6 Tetrafluoropicolinic Acid

Chromatographic Techniques

Chromatographic methods are fundamental in separating 3,4,5,6-tetrafluoropicolinic acid from other components in a mixture, allowing for its precise identification and quantification. The choice of technique often depends on the sample matrix, the required sensitivity, and the specific analytical goals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. hplc.euthermoscientific.com The separation is based on the differential partitioning of the analyte between a stationary phase (the column) and a liquid mobile phase. hplc.eu For acidic compounds, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often containing an organic modifier like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer to control the pH. hplc.euthermoscientific.com

The retention of this compound in reversed-phase HPLC is significantly influenced by the pH of the mobile phase. hplc.eu Operating at a pH below the pKa of the carboxylic acid group ensures that the analyte is in its less polar, protonated form, leading to stronger retention on the nonpolar stationary phase. hplc.eu The use of acidic modifiers like formic acid or trifluoroacetic acid in the mobile phase is common for this purpose and can also improve peak shape. hplc.eumdpi.com

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 or C30 thermoscientific.com |

| Mobile Phase | Acetonitrile/Water with acidic modifier (e.g., formic acid) hplc.eumdpi.com |

| Flow Rate | Typically 0.5-1.5 mL/min americanlaboratory.com |

| Detection | UV at a specific wavelength (e.g., 272 nm) americanlaboratory.com or Mass Spectrometry (LC-MS) bldpharm.com |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com For non-volatile compounds like carboxylic acids, derivatization is typically required to convert them into more volatile esters, such as methyl esters (FAMEs), prior to GC analysis. sigmaaldrich.com This process enhances their thermal stability and improves chromatographic performance. sigmaaldrich.com

The separation in GC is achieved based on the partitioning of the analyte between a gaseous mobile phase (carrier gas, e.g., helium or nitrogen) and a liquid or solid stationary phase coated on the inside of a capillary column. sigmaaldrich.com The choice of the stationary phase is critical for achieving the desired separation. For fatty acid methyl esters, polar stationary phases like polyethylene (B3416737) glycol (e.g., CARBOWAX) or cyanopropyl-based phases are often used. sigmaaldrich.com

Ion Chromatography (IC)

Ion Chromatography (IC) is a specialized form of liquid chromatography designed for the separation and determination of ionic species. metrohm.comthermofisher.com It is particularly well-suited for the analysis of inorganic anions and organic acids in aqueous samples. metrohm.comthermofisher.com The separation mechanism is based on ion-exchange interactions between the ionic analytes and the charged functional groups of the stationary phase. epa.gov

In a typical IC setup for anion analysis, the stationary phase is an anion-exchange resin, and the mobile phase (eluent) is an aqueous solution of a salt, such as a carbonate-bicarbonate buffer. epa.gov A suppressor column is often used after the analytical column to reduce the background conductivity of the eluent, thereby enhancing the sensitivity of the conductivity detector for the analyte ions. epa.gov IC can be used to separate and quantify various anions, including fluoride (B91410) and other organic acids, which may be relevant in matrices containing this compound. metrohm.comthermofisher.com

Spectroscopic Methods

Spectroscopic methods provide detailed information about the molecular structure and can be used for both qualitative identification and quantitative analysis of this compound. These techniques are often coupled with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. rsc.org For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular structure.

¹H NMR would show a signal for the proton on the pyridine (B92270) ring, with its chemical shift and coupling constants providing information about its electronic environment and proximity to the fluorine atoms. chemicalbook.comchemicalbook.com

¹³C NMR would reveal the signals for each of the unique carbon atoms in the molecule, including the carboxylic acid carbon and the carbons of the fluorinated pyridine ring. spectrabase.comrsc.org

¹⁹F NMR is particularly informative for fluorinated compounds, providing distinct signals for each of the four fluorine atoms on the pyridine ring. spectrabase.comrsc.org The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum are highly sensitive to the electronic environment and the relative positions of the fluorine atoms, offering unambiguous structural confirmation. nih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. mdpi.com It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns. When coupled with a chromatographic separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for the identification and quantification of analytes in complex mixtures. bldpharm.comnih.govmdpi.com

In the analysis of this compound, mass spectrometry can confirm the molecular weight of the compound. Tandem Mass Spectrometry (MS/MS) takes this a step further by isolating the molecular ion of the analyte and subjecting it to fragmentation. The resulting fragment ions produce a characteristic spectrum that can be used for highly selective and sensitive quantification, a technique known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). This is particularly useful for trace-level analysis in complex biological or environmental samples. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic acid |

| Helium |

| Methanol |

| Nitrogen |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound by providing detailed information about its functional groups and molecular structure. youtube.com These methods are non-destructive and require minimal sample preparation. researchgate.net

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. vscht.cz The resulting IR spectrum is a unique fingerprint of the molecule. For this compound, characteristic absorption bands are expected for the carboxylic acid group and the tetrafluorinated pyridine ring. The O-H stretch of the carboxylic acid typically appears as a very broad band in the region of 3300-2500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp peak between 1760 and 1690 cm⁻¹. The C-F bonds in the fluorinated ring will exhibit strong absorptions in the fingerprint region, typically between 1400 and 1000 cm⁻¹. Vibrations associated with the pyridine ring, such as C=C and C-N stretching, are expected in the 1600-1400 cm⁻¹ region. vscht.cz

Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. researchgate.net For this compound, the symmetric vibrations of the tetrafluorinated pyridine ring would be prominent in the Raman spectrum. The C=C ring stretching and ring breathing vibrations are expected to produce strong Raman signals. Analysis of related compounds like 2,3,5,6-tetrafluoropyridine (B1295328) provides insight into the expected vibrational frequencies. nih.gov

A hypothetical table of characteristic vibrational frequencies for this compound is presented below, based on typical ranges for its functional groups.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

| Carboxylic Acid | O-H stretch | 3300-2500 (broad) | Weak |

| Carboxylic Acid | C=O stretch | 1760-1690 (strong) | Medium |

| Pyridine Ring | C=C and C-N stretch | 1600-1400 (medium) | Strong |

| Aromatic C-H | C-H stretch | ~3100-3000 (weak) | Medium |

| Fluoroaromatic | C-F stretch | 1400-1000 (strong) | Weak |

This table is illustrative and based on general spectroscopic principles.

Electrophoretic Techniques

Electrophoresis separates molecules based on their differential migration in an electric field. lsuhsc.edu For an ionizable compound like this compound, electrophoretic techniques can be highly effective for separation and analysis. The separation is based on the charge-to-mass ratio of the analyte. nih.gov

Capillary Electrophoresis (CE) is a high-resolution technique that performs separations in a narrow-bore fused-silica capillary. Due to its high efficiency, short analysis time, and minimal sample consumption, CE is well-suited for the analysis of small molecules like this compound. As an acidic compound, it will be negatively charged at a pH above its pKa, migrating towards the anode. The actual mobility will also be influenced by the electroosmotic flow within the capillary. Different CE modes, such as capillary zone electrophoresis (CZE), can be optimized by adjusting the buffer pH, concentration, and applied voltage to achieve the desired separation from impurities or other components in a mixture.

Gel Electrophoresis , such as polyacrylamide gel electrophoresis (PAGE), is another potential technique, though it is more commonly used for larger molecules like proteins and nucleic acids. thermofisher.com In this method, the separation occurs through a gel matrix that acts as a molecular sieve. thermofisher.com For a small molecule like this compound, a high-concentration polyacrylamide gel would be necessary to achieve size-based separation.

The utility of these techniques lies in their ability to provide information on the purity of the compound and to quantify it in various samples, often with high sensitivity when coupled with appropriate detectors like UV-Vis or mass spectrometry.

Electrochemical Methods

Electrochemical methods offer a sensitive and selective approach for the quantification of electroactive compounds. These techniques measure the changes in electrical parameters like current or potential upon the oxidation or reduction of the analyte. mdpi.com this compound, with its aromatic ring system, can be susceptible to electrochemical reactions.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to study the redox properties of a compound. researchgate.net By scanning the potential of an electrode and measuring the resulting current, a voltammogram is produced that can provide information on the oxidation and reduction potentials of the analyte. For this compound, CV could be used to determine its electrochemical behavior and to develop a quantitative method. The presence of the electron-withdrawing fluorine atoms and the carboxylic acid group on the pyridine ring would influence its oxidation potential. mdpi.com

Stripping Voltammetry , such as adsorptive stripping voltammetry (AdSV), could be employed for trace-level quantification. mdpi.com This technique involves a preconcentration step where the analyte is accumulated onto the electrode surface before the voltammetric measurement, thereby enhancing the sensitivity.

The development of an electrochemical method for this compound would involve the selection of a suitable working electrode (e.g., glassy carbon, boron-doped diamond), supporting electrolyte, and pH. The peak current obtained in techniques like differential pulse voltammetry or square-wave voltammetry would be proportional to the concentration of the acid, allowing for its quantification.

Method Validation and Quality Control in Analytical Studies

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose and provides reliable, reproducible, and accurate results. researchgate.net Any analytical method developed for this compound must undergo a thorough validation process according to established guidelines, such as those from the International Council for Harmonisation (ICH). cormica.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present. researchgate.net

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table provides an example of typical acceptance criteria for the validation of a quantitative analytical method, based on a high-performance liquid chromatography (HPLC) method for picolinic acid. nih.gov

| Parameter | Example Acceptance Criteria |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | ≤ 2.0% |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant change in results with minor variations in method parameters |

Quality control measures are implemented to ensure the continued reliability of the analytical method during routine use. This involves regularly running quality control samples (e.g., a standard of known concentration) to monitor the performance of the method and ensure that it remains within the established validation parameters.

Computational and Theoretical Studies of 3,4,5,6 Tetrafluoropicolinic Acid

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed description of the electron distribution, which governs the molecule's geometry, energy, and reactivity.

Density Functional Theory (DFT) is a widely used method to explore the electronic structure of molecules. mdpi.commdpi.com For 3,4,5,6-Tetrafluoropicolinic acid, DFT calculations could elucidate the impact of the four fluorine atoms on the pyridine (B92270) ring and the carboxylic acid group. The high electronegativity of fluorine is expected to significantly withdraw electron density from the aromatic ring, influencing its chemical behavior.

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov A smaller gap generally suggests higher reactivity. In the case of this compound, the strong electron-withdrawing nature of the fluorine atoms would likely lower both the HOMO and LUMO energy levels.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations, which visualizes the charge distribution on the molecule's surface. For this compound, the MEP would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, indicating a propensity for electrophilic attack, and regions of positive potential around the hydrogen of the hydroxyl group and the pyridine ring, suggesting susceptibility to nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound and Related Compounds (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Picolinic Acid | -6.8 | -1.5 | 5.3 | 2.5 |

| This compound | -7.5 | -2.8 | 4.7 | 4.1 |

| Pyridine | -6.5 | -0.8 | 5.7 | 2.2 |

| Tetrafluoropyridine | -7.9 | -2.1 | 5.8 | 1.8 |

Quantum chemical calculations can also simulate various types of spectra, which can be invaluable for interpreting experimental data. For this compound, simulated Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectra can be generated.

Simulated IR spectra can help in the assignment of vibrational frequencies to specific functional groups within the molecule. For instance, the characteristic stretching frequencies of the C=O and O-H bonds of the carboxylic acid group, as well as the vibrations of the tetrafluorinated pyridine ring, could be precisely predicted.

¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful techniques for structure elucidation. DFT calculations can predict the chemical shifts of the different nuclei in this compound. The predicted ¹⁹F NMR spectrum would be particularly important for confirming the substitution pattern of the fluorine atoms on the pyridine ring. The influence of fluorine substitution on the chemical shifts of pyridine ring carbons has been noted in related compounds. nih.gov

UV-Vis spectra simulations can provide information about the electronic transitions within the molecule. The predicted absorption maxima (λmax) can help in understanding the electronic properties and potential color of the compound.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, molecular flexibility, and interactions with solvent molecules.

For this compound, MD simulations could be used to study its behavior in different solvents. This would provide insights into its solubility and how it interacts with its environment at a molecular level. The simulations could also be used to explore the conformational space of the carboxylic acid group relative to the pyridine ring.

In a broader context, MD simulations are often employed to study the interactions of small molecules with larger biological macromolecules, such as proteins or nucleic acids. This can provide a dynamic view of the binding process, complementing the static picture provided by docking studies.

QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.govnih.gov For the derivatives of this compound, a QSAR model could be developed to predict their herbicidal or other biological activities.

To build a QSAR model, a dataset of compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity.

A robust QSAR model for derivatives of this compound could guide the design of new, more potent compounds by predicting their activity before they are synthesized. This would significantly streamline the discovery process for new herbicides or other bioactive molecules. Studies on other pyridine-based herbicides have successfully used QSAR to identify key structural features for activity. nih.govnih.gov

Table 2: Illustrative Descriptors for a Hypothetical QSAR Study of this compound Derivatives

| Derivative | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted Activity (pIC50) |

| This compound | 213.07 | 1.2 | 37.3 | 5.1 |

| Methyl 3,4,5,6-tetrafluoropicolinate | 227.1 | 1.8 | 26.3 | 4.8 |

| 3,4,5,6-Tetrafluoropicolinamide | 212.08 | 0.9 | 43.4 | 5.3 |

| 2-(3,4,5,6-Tetrafluoropyridin-2-yl)ethanol | 199.1 | 1.5 | 20.2 | 4.5 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the types of descriptors and predicted activities that would be used in a QSAR study.

Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein. nih.gov This information is crucial for understanding the mechanism of action of a drug or herbicide.

For this compound, which may exhibit herbicidal properties, a potential biological target could be an enzyme involved in a critical plant metabolic pathway, such as acetolactate synthase (ALS) or the D1 protein in photosystem II. nih.gov Docking studies could be performed to predict how this compound binds to the active site of such an enzyme.

The results of a docking study would provide a detailed 3D model of the ligand-protein complex, showing the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the binding. This information can explain the observed activity of the compound and guide the design of new derivatives with improved binding affinity and selectivity. For example, understanding how the fluorinated pyridine ring interacts with the protein pocket can inform further modifications to enhance potency. The docking of acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, has been identified as a regulatory mechanism in plants. nih.gov

Environmental Fate and Ecotoxicological Research of 3,4,5,6 Tetrafluoropicolinic Acid

Risk Assessment Methodologies in Environmental Contexts

There are currently no data tables or detailed research findings to report for this specific chemical compound.

Toxicological Investigations of 3,4,5,6 Tetrafluoropicolinic Acid

In Vitro Toxicological Assays and Cell Line Studies

In vitro toxicological studies provide a foundational understanding of the potential hazards of chemical compounds at the cellular level. For 3,4,5,6-Tetrafluoropicolinic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, such assays are crucial for preliminary risk assessment.

Research has utilized various cell lines to investigate the cytotoxic effects of compounds. For instance, studies on other chemicals have employed cell lines such as HepG2 (hepatocellular carcinoma), H9c2 (embryonic myocardium), and NRK-52E (kidney proximal tubule) to assess for organ-specific toxicity. nih.gov The viability of these cells after exposure to a test compound is a key indicator of cytotoxicity. A common method for this is the MTT assay, which measures the metabolic activity of cells. mdpi.com A decrease in metabolic activity correlates with a reduction in cell viability, indicating a cytotoxic effect.

For example, in studies of other compounds, a dose-dependent decrease in cell viability has been observed. In one such study on a ciprofloxacin (B1669076) chalcone (B49325) hybrid, the viability of MCF7 cells decreased significantly with increasing concentrations of the compound. nih.gov At a concentration of 54 μg/mL, the number of viable cells was reduced by approximately 50% after 24 hours of incubation. nih.gov

While specific in vitro toxicological data for this compound is not extensively detailed in the provided search results, the methodologies used for other chemicals provide a framework for how its toxicity could be assessed. These studies often reveal that the majority of compounds, irrespective of their known in vivo organ-specific toxicities, can show similar cytotoxic effects across different cell lines. nih.gov This suggests that general cytotoxicity screening has value, though it may not always predict specific organ toxicity. nih.gov

Interactive Data Table: Example of Cell Viability Data from a Hypothetical In Vitro Study on Compound X

In Vivo Toxicological Assessments (Mechanisms of Action)

In vivo studies, which are conducted in living organisms, are essential for understanding the complex interactions of a chemical within a biological system and for elucidating its mechanisms of action. While specific in vivo toxicological assessments and mechanisms of action for this compound are not detailed in the provided search results, we can infer potential pathways based on studies of structurally related compounds and general principles of toxicology.

One potential mechanism of toxicity for chemical compounds is the induction of DNA dysfunction. For example, some fluorinated compounds exert their effects through incorporation into DNA, leading to DNA strand breaks. nih.gov Another mechanism involves the inhibition of key enzymes. For instance, fluoropyrimidines can inhibit thymidylate synthase, a critical enzyme in DNA synthesis. nih.gov

The biotransformation of a compound can also play a significant role in its toxicity. Some chemicals are metabolized into more toxic substances. Studies on trichloroanilines, for example, have suggested that their nephrotoxicity may be linked to the formation of toxic metabolites. nih.gov This bioactivation can occur via various enzymes, including cytochrome P450s (CYPs), cyclooxygenases, and peroxidases. nih.gov

Furthermore, the generation of free radicals is another common mechanism of toxicity. In the case of 3,4,5-trichloroaniline (B147634), antioxidants were found to inhibit its cytotoxic effects, indicating the involvement of free radicals in its nephrotoxicity. nih.gov

Comparative Toxicology with Other Per- and Polyfluoroalkyl Substances (PFAS)

Comparing the toxicology of this compound with other PFAS is crucial for understanding its relative risk. The toxicity of PFAS can vary significantly based on their chemical structure, particularly the length of their fluorinated carbon chain. nih.gov

Generally, long-chain PFAS are considered more persistent, bioaccumulative, and toxic than their short-chain counterparts. nih.gov For instance, studies on perfluorocarboxylic acids (PFCAs) in rats have shown that compounds with shorter carbon chains have higher total clearance from the body. nih.gov Specifically, the half-lives of PFCAs increased with carbon chain length, with perfluorodecanoic acid (PFDA) having a significantly longer half-life than perfluoroheptanoic acid (PFHA). nih.gov

However, some short-chain PFAS have demonstrated significant toxicity. For example, perfluorobutanoic acid (PFBA), a short-chain compound, exhibited toxicity levels in the freshwater alga Raphidocelis subcapitata that were comparable to the long-chain and more well-studied perfluorooctane (B1214571) sulfonate (PFOS). nih.gov This highlights the need for individual toxicological assessment of each PFAS compound, rather than relying solely on chain length as a predictor of toxicity.

Some newer PFAS have been developed as replacements for older, more toxic ones. For example, hexafluoropropylene oxide trimer acid (HFPO-TA) is an alternative to perfluorooctanoic acid (PFOA). nih.gov However, studies have shown that these replacement chemicals may not necessarily be safer. One study found that HFPO-TA had stronger effects on steroidogenesis in Leydig cells compared to PFOA. nih.gov

Interactive Data Table: Comparison of Half-Lives of Different PFCAs in Male Rats

Potential for Organ-Specific Toxicity (e.g., hepatic, renal effects)

The potential for a chemical to cause damage to specific organs is a major concern in toxicology. The liver and kidneys are particularly susceptible to toxicity due to their roles in metabolism and excretion. toxmsdt.com

Hepatic Toxicity: The liver is often a primary target for xenobiotics because it is the main site of metabolism. toxmsdt.com Hepatotoxicity can manifest in various ways, including steatosis (fatty liver), chemical hepatitis, necrosis (cell death), and cancer. toxmsdt.com Studies on other PFAS, such as perfluorononanoic acid (PFNA), have shown that they can cause hepatomegaly (enlarged liver) in pregnant mice and their offspring. nih.gov Similarly, perfluorodecanoic acid (PFDA) has been shown to cause an increase in liver weight and hepatocellular hypertrophy in mice. nih.gov

Renal Toxicity: The kidneys are also vulnerable to toxic insults because they filter large volumes of blood and can concentrate toxicants in the renal tubules. toxmsdt.com Nephrotoxicity can lead to a decreased ability to excrete waste products and maintain fluid and electrolyte balance. toxmsdt.com Studies on trichloroanilines have demonstrated their potential to cause nephrotoxicity, with 3,4,5-trichloroaniline being the most potent among those tested. nih.gov This was evidenced by increased kidney weight and elevated blood urea (B33335) nitrogen levels. nih.gov

While specific data on the organ-specific toxicity of this compound is limited in the provided search results, the known effects of other halogenated and fluorinated compounds suggest that the liver and kidneys would be organs of concern.

Immunotoxicological and Developmental Toxicity Research

Immunotoxicity: The immune system can be a target for chemical toxicity, leading to immunosuppression or autoimmune responses. Some PFAS have been shown to have immunotoxic effects. For example, studies on polychlorinated biphenyls (PCBs), which share some structural similarities with certain PFAS, have demonstrated their ability to suppress the immune response in mice. nih.gov Specifically, 3,3',4,4',5-pentachlorobiphenyl (B1202525) was found to suppress the splenic plaque-forming cell response to sheep red blood cells. nih.gov

Developmental Toxicity: Exposure to certain chemicals during critical periods of development can have profound and lasting effects. Developmental toxicity can manifest as birth defects, growth retardation, or functional deficits. Several PFAS have been shown to be developmental toxicants. For example, perfluorononanoic acid (PFNA) has been shown to cause neonatal death and developmental delays, such as delayed eye opening and onset of puberty, in mice. nih.gov Studies on 3,3',4,4',5-pentachlorobiphenyl have also reported developmental effects, including cleft palate and hydronephrosis in the fetuses of exposed mice. nih.gov

Given the immunotoxic and developmental effects observed with other halogenated and fluorinated compounds, it is plausible that this compound could also pose risks to the immune and developing systems. However, specific research on this particular compound is needed to confirm these potential effects.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3,4,5,6-Tetrafluoropicolinic acid, and how do reaction conditions influence yield?

- Methodological Answer : A key pathway involves halogen exchange reactions starting from halogenated pyridine precursors. For example, 3,4,5,6-Tetrachloropicolinic acid (CAS RN: 21550-66-3) can undergo selective dechlorination using zinc and a nickel-based catalyst in polar solvents (e.g., DMF), followed by fluorination via halogen exchange with KF or HF . Reaction temperature (80–120°C) and catalyst stoichiometry significantly impact selectivity and yield. Post-synthesis, HPLC or GC-MS is recommended to monitor purity (>95% by HPLC) .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) is essential for confirming fluorine substitution patterns and aromatic proton environments. Mass spectrometry (HRMS or ESI-MS) validates molecular weight (theoretical: ~209 g/mol). Differential Scanning Calorimetry (DSC) determines thermal stability (melting point >200°C, based on analogous fluorinated acids) .

Advanced Research Questions

Q. How do catalytic systems (e.g., nickel-ligand complexes) influence regioselectivity during dechlorination steps in the synthesis of fluorinated picolinic acids?

- Methodological Answer : Nickel catalysts paired with bidentate ligands (e.g., bipyridine) enhance selectivity during dechlorination by stabilizing transition states. For instance, in the synthesis of 4,5,6-Trichloropicolinic acid (a precursor to tetrafluorinated analogs), ligand choice dictates the retention of specific chloro groups, which later guide fluorination sites. Kinetic studies (e.g., in situ IR monitoring) reveal that ligand steric effects reduce side reactions, improving overall yield .

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions or biomolecular interactions?

- Methodological Answer : The electron-withdrawing nature of fluorine substituents activates the pyridine ring for nucleophilic aromatic substitution (SNAr). Computational studies (DFT) suggest that the para-fluorine positions exhibit higher electrophilicity, making them reactive toward Suzuki-Miyaura coupling with aryl boronic acids. In biochemical contexts, fluorine’s electronegativity may facilitate hydrogen bonding with enzyme active sites, as seen in related fluorinated boronic acids .

Q. How does fluorination impact the acid’s solubility and crystallinity in different solvent systems?

- Methodological Answer : Fluorination reduces solubility in polar protic solvents (e.g., water) due to increased hydrophobicity but enhances solubility in aprotic solvents like DMSO or THF. X-ray crystallography of analogs (e.g., 3,4,5,6-Tetrafluorophthalic acid) shows that fluorine atoms engage in weak C–F···H–O interactions, influencing crystal packing and melting points (>200°C) .

Data Contradictions and Resolution

- Synthesis Pathways : describes dechlorination of tetrachloropicolinic acid, while highlights fluorination of chlorinated precursors. These are complementary steps; contradictions arise in solvent choice (polar vs. nonpolar). Resolution: Optimize solvent polarity based on intermediate stability (e.g., use DMF for dechlorination, then switch to THF for fluorination).

- Biological Activity : While notes boronic acid interactions with proteins, direct data on this compound is lacking. Resolution: Conduct competitive binding assays (e.g., fluorescence quenching) to compare affinity with non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。